N-[(3S)-2,6-dioxooxan-3-yl]benzamide
Description
N-[(3S)-2,6-dioxooxan-3-yl]benzamide is a chiral benzamide derivative characterized by a (3S)-configured 2,6-dioxooxane ring attached to the benzamide nitrogen. The dioxooxane moiety introduces a rigid, oxygen-rich heterocyclic structure, which may influence electronic properties, solubility, and stereoselective interactions.
Properties
CAS No. |
630393-88-3 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N-[(3S)-2,6-dioxooxan-3-yl]benzamide |
InChI |
InChI=1S/C12H11NO4/c14-10-7-6-9(12(16)17-10)13-11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,15)/t9-/m0/s1 |
InChI Key |
MYBJHWJWVVIFAO-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)OC(=O)[C@H]1NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)OC(=O)C1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-2,6-dioxooxan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium and organomagnesium reagents, which can undergo nucleophilic acyl substitution reactions with amides under harsh conditions . Lithium diisopropylamide (LDA) is also used for direct alkylation of benzamides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can produce α-sulfenylated ketones .
Scientific Research Applications
N-[(3S)-2,6-dioxooxan-3-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between N-[(3S)-2,6-dioxooxan-3-yl]benzamide and related benzamide derivatives:
Key Observations :
- Substituent Effects: The dioxooxane group in the target compound provides two ketone oxygen atoms, which contrast with the hydroxyl and tertiary alcohol groups in ’s compound. This difference may reduce hydrogen-bonding donor capacity but increase electrophilicity.
- Stereochemistry :
- The (3S) configuration of the dioxooxane ring in the target compound introduces chirality, which is absent in the compared compounds. This could enable enantioselective applications, such as asymmetric catalysis or chiral resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
